molecular formula C9H14ClNO B6168632 (2R)-1-phenoxypropan-2-amine hydrochloride CAS No. 1700-69-2

(2R)-1-phenoxypropan-2-amine hydrochloride

Cat. No.: B6168632
CAS No.: 1700-69-2
M. Wt: 187.7
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Description

(2R)-1-phenoxypropan-2-amine hydrochloride is a chiral amine compound with a phenoxy group attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-phenoxypropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2R)-1-phenoxypropan-2-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compound.

    Purification: Employing techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-phenoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone, while reduction could produce various amine derivatives.

Scientific Research Applications

(2R)-1-phenoxypropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Aminopropanamide hydrochloride: Another chiral amine with similar structural features.

    (1S,2R)-2-Aminocyclopentanol hydrochloride: A compound with a cyclopentanol ring instead of a phenoxy group.

Uniqueness

(2R)-1-phenoxypropan-2-amine hydrochloride is unique due to its specific chiral configuration and the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1700-69-2

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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